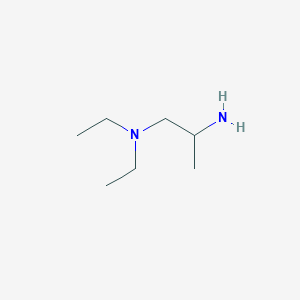

(2-Aminopropyl)diethylamine

Description

Properties

IUPAC Name |

1-N,1-N-diethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZHNQPTNCGKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Aminopropyl)diethylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminopropyl)diethylamine, also known as N,N-diethyl-1,2-propanediamine, is a diamine with the chemical formula C₇H₁₈N₂. Its structure features a primary amine and a tertiary amine, making it a versatile building block in organic synthesis. This document provides a comprehensive overview of its chemical structure, properties, and a proposed synthetic pathway. Due to a scarcity of publicly available experimental data for this compound, this guide also includes comparative data for its structural isomer, (3-Aminopropyl)diethylamine, to provide a contextual understanding of its physicochemical properties.

Chemical Structure and Identification

This compound is a substituted propane diamine. The molecule possesses a chiral center at the second carbon of the propyl chain.

-

IUPAC Name: N¹,N¹-diethylpropane-1,2-diamine

-

Synonyms: this compound, NY NY-DIETHYL-1 2-PROPANEDIAMINE[1]

-

CAS Number: 14642-66-1[1]

-

Molecular Formula: C₇H₁₈N₂[1]

-

SMILES: CCN(CC)CC(C)N[1]

Physicochemical Properties

Table 1: Computed Physicochemical Properties for this compound

| Property | Value | Source |

| Molecular Weight | 130.23 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | [1] |

| LogP (octanol-water partition coefficient) | 0.6754 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 4 | [1] |

Table 2: Experimental Physicochemical Properties for the Isomer (3-Aminopropyl)diethylamine (CAS: 104-78-9)

| Property | Value | Source |

| Molecular Weight | 130.23 g/mol | [2] |

| Boiling Point | 168-171 °C | [2] |

| Melting Point | -60 °C | [2] |

| Density | 0.82 g/mL | [2] |

| Refractive Index | 1.4406-1.4426 | [2] |

| Flash Point | 53 °C | [2] |

| Vapor Pressure | 1.45 mmHg at 25°C | [2] |

Spectroscopic Data

Experimental spectroscopic data for this compound is not available in the reviewed sources. For illustrative purposes, the expected spectral features are discussed, and data for the isomer (3-Aminopropyl)diethylamine is provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the ethyl groups (a triplet and a quartet), a methyl group (a doublet), the methine and methylene protons of the propyl chain, and broad signals for the primary amine protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule.

Table 3: Experimental NMR Data for the Isomer (3-Aminopropyl)diethylamine (in CDCl₃)

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR (90 MHz) | [Referenced, specific shifts not detailed in source][2] |

| ¹³C NMR | [Referenced, specific shifts not detailed in source][2] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 130. Common fragmentation patterns for aliphatic amines would be expected, including alpha-cleavage adjacent to the nitrogen atoms.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the known synthesis of related diamines, such as 3-dimethylaminopropylamine (DMAPA). This proposed method involves a two-step process: a Michael addition followed by hydrogenation.

Step 1: Michael Addition of Diethylamine to Nitropropene

-

Objective: To form N,N-diethyl-2-nitropropan-1-amine.

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, cooled in an ice bath.

-

Procedure:

-

To a stirred solution of diethylamine in a suitable solvent (e.g., ethanol), 1-nitropropene is added dropwise from the dropping funnel.

-

The reaction temperature is maintained at 0-5 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The solvent is removed under reduced pressure to yield the crude N,N-diethyl-2-nitropropan-1-amine.

-

Step 2: Hydrogenation of the Nitro Intermediate

-

Objective: To reduce the nitro group to a primary amine, yielding this compound.

-

Apparatus: A high-pressure hydrogenation vessel (autoclave) or a standard laboratory hydrogenation apparatus.

-

Procedure:

-

The crude N,N-diethyl-2-nitropropan-1-amine is dissolved in a suitable solvent, such as ethanol or methanol.

-

A hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) is added to the solution.

-

The mixture is subjected to hydrogenation under a hydrogen atmosphere at elevated pressure and temperature until the theoretical amount of hydrogen is consumed.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The solvent is evaporated, and the resulting crude this compound can be purified by fractional distillation under reduced pressure.

-

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Signaling Pathways

There is no information available in the scientific literature to suggest that this compound is involved in specific biological signaling pathways. Its primary relevance is as a chemical intermediate.

Safety and Handling

This compound is classified as a hazardous material. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a diamine with potential applications as a building block in organic synthesis. While experimental data on its physicochemical and spectroscopic properties are limited, this guide provides a foundational understanding of its structure and a plausible synthetic route. Further research is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Spectroscopic Data of (2-Aminopropyl)diethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for (2-Aminopropyl)diethylamine, a compound of interest in various chemical and pharmaceutical research fields. The information presented herein is crucial for the identification, characterization, and quality control of this molecule. This document summarizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standard experimental protocols for data acquisition, and illustrates the logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of its structural fragments and comparison with analogous compounds. These tables provide a reliable reference for the expected spectroscopic characteristics of the molecule.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.7 | Quartet | 4H | -N(CH₂CH₃)₂ |

| ~2.3 - 2.5 | Multiplet | 2H | -CH₂-CH(NH₂)CH₃ |

| ~2.8 - 3.0 | Multiplet | 1H | -CH(NH₂)CH₃ |

| ~1.2 - 1.5 | Broad Singlet | 2H | -NH₂ |

| ~1.0 - 1.2 | Doublet | 3H | -CH(NH₂)CH₃ |

| ~0.9 - 1.1 | Triplet | 6H | -N(CH₂CH₃)₂ |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. The broadness of the -NH₂ signal is due to hydrogen bonding and quadrupole effects of the nitrogen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~45 - 50 | -N(CH₂CH₃)₂ |

| ~50 - 55 | -CH₂-CH(NH₂)CH₃ |

| ~48 - 53 | -CH(NH₂)CH₃ |

| ~20 - 25 | -CH(NH₂)CH₃ |

| ~10 - 15 | -N(CH₂CH₃)₂ |

Note: Carbons directly attached to nitrogen atoms are typically found in the 10-65 ppm range in ¹³C NMR spectra.[1]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp (two bands) | N-H stretch (primary amine)[2][3][4] |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine)[2] |

| 1470 - 1450 | Medium | C-H bend (CH₂ and CH₃) |

| 1250 - 1020 | Medium to Weak | C-N stretch (aliphatic amine)[2] |

| 910 - 665 | Broad, Strong | N-H wag (primary amine)[2] |

Note: The presence of two bands in the N-H stretching region is characteristic of a primary amine (-NH₂).[2][3][4]

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 130 | Moderate | [M]⁺ (Molecular Ion) |

| 115 | Moderate | [M - CH₃]⁺ |

| 86 | High | [M - CH(NH₂)CH₃]⁺ or [CH₂=N(CH₂CH₃)₂]⁺ (alpha-cleavage) |

| 72 | High | [M - CH₂N(CH₂CH₃)₂]⁺ or [CH(NH₂)=CH₂]⁺ (alpha-cleavage) |

| 58 | High | [CH₂=N(CH₃)CH₂CH₃]⁺ (rearrangement and cleavage) |

| 44 | Moderate | [CH₃CH=NH₂]⁺ |

Note: The molecular weight of this compound is 130.23 g/mol .[5] The fragmentation pattern is dominated by alpha-cleavage, which is a characteristic fragmentation of aliphatic amines.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H NMR, approximately 1-10 mg of the liquid amine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[6] For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6][7] The solution should be homogeneous and free of any particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Spectral Width: Typically set to a range of -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise ratio.[7]

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Spectral Width: Typically set to a range of 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[7]

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[8]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the IR beam path, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

The typical scanning range is from 4000 to 400 cm⁻¹.

-

2.3. Mass Spectrometry (MS)

-

Sample Introduction: For a volatile amine, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[9][10] The liquid sample is injected into a heated injection port of a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer. To improve chromatography, derivatization may sometimes be employed.[11]

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for structural elucidation.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Mass Range: A scan range of m/z 30 to 300 is generally sufficient to observe the molecular ion and key fragments.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using NMR, IR, and MS to determine the structure of an unknown compound like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chemscene.com [chemscene.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Gas chromatographic-mass spectrometric analysis of volatile amines produced by several strains of Clostridium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Unveiling the Chelating Potential of N,N-diethyl-1,2-propanediamine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the chelating properties of N,N-diethyl-1,2-propanediamine, a diamine ligand with significant potential in coordination chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, providing insights into its synthesis, expected coordination behavior, and the experimental methodologies for its characterization.

Introduction to N,N-diethyl-1,2-propanediamine

N,N-diethyl-1,2-propanediamine, with the chemical formula C7H18N2[1], is a chiral diamine that presents a compelling scaffold for the chelation of metal ions. Its structure, featuring two nitrogen donor atoms, allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. The presence of two ethyl groups on one of the nitrogen atoms introduces steric hindrance that can influence the stability and stereochemistry of the resulting metal complexes, a factor of interest in the design of targeted therapeutic agents. While specific studies on the chelating properties of N,N-diethyl-1,2-propanediamine are not extensively documented in publicly available literature, its structural similarity to other well-characterized diamines, such as 1,2-diaminopropane and N,N-diethylethylenediamine, provides a strong basis for predicting its coordination chemistry.[2][3]

Synthesis and Physicochemical Properties

N,N-diethyl-1,2-propanediamine is a colorless liquid at room temperature.[3] A common synthetic route to 1,2-diaminopropanes is the ammonolysis of 1,2-dichloropropane.[3]

Table 1: Physicochemical Properties of N,N-diethyl-1,2-propanediamine and Related Compounds

| Property | N,N-diethyl-1,2-propanediamine | 1,2-Diaminopropane | N,N-diethyl-1,3-propanediamine |

| CAS Number | 5137-13-3[1] | 78-90-0[3] | 104-78-9[4] |

| Molecular Formula | C7H18N2[1] | C3H10N2[3] | C7H18N2[4] |

| Molecular Weight | 130.23 g/mol [1] | 74.127 g/mol [3] | 130.2312 g/mol [4] |

| Appearance | Colorless liquid[3] | Water-white liquid[5] | |

| Boiling Point | 119.6 °C[3] | ||

| Density | 870 mg/mL[3] | 0.819 g/mL at 25 °C[6] |

Expected Chelating Properties and Coordination Chemistry

Based on the principles of coordination chemistry and data from analogous compounds, N,N-diethyl-1,2-propanediamine is expected to be an effective chelating agent for a variety of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II). The formation of a five-membered chelate ring is thermodynamically favorable. The ethyl substituents are likely to decrease the stability of the metal complexes compared to the unsubstituted 1,2-diaminopropane due to steric hindrance.[2]

The chelation process can be represented by the following general equilibrium:

Mn+ + x(N,N-diethyl-1,2-propanediamine) ⇌ [M(N,N-diethyl-1,2-propanediamine)x]n+

The stability of the resulting complexes is quantified by the formation constants (K) or stability constants (β), which are typically determined potentiometrically.

Experimental Protocols for Characterization

A thorough investigation of the chelating properties of N,N-diethyl-1,2-propanediamine would involve the following key experiments:

Potentiometric Titration for Determination of Stability Constants

This is a fundamental technique to quantify the strength of the metal-ligand interaction.

Methodology:

-

Solution Preparation: Prepare solutions of the metal salt (e.g., perchlorate or nitrate salts of Cu(II), Ni(II), etc.), the ligand (N,N-diethyl-1,2-propanediamine), a strong acid (e.g., HClO4), and a strong base (e.g., carbonate-free NaOH) of known concentrations. Maintain a constant ionic strength using an inert electrolyte like NaNO3 or NaClO4.

-

Titration: Perform a series of potentiometric titrations at a constant temperature. This typically involves titrating a solution containing the metal ion and the ligand with the standardized base. A titration of the ligand in the absence of the metal ion is also necessary to determine the ligand's protonation constants.

-

Data Analysis: The titration data (pH vs. volume of base added) is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes using specialized software that employs least-squares refinement methods.[7]

Spectrophotometric Analysis

UV-Vis spectrophotometry can be used to corroborate the formation of metal complexes and, in some cases, to determine their stoichiometry and stability constants.

Methodology:

-

Spectral Scans: Record the UV-Vis spectra of the ligand, the metal ion solution, and a series of solutions containing the metal ion and varying concentrations of the ligand.

-

Job's Plot (Method of Continuous Variation): To determine the stoichiometry of the dominant complex in solution, prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied. The absorbance is plotted against the mole fraction of the ligand, and the maximum absorbance corresponds to the stoichiometry of the complex.

-

Mole-Ratio Method: Titrate a fixed amount of the metal ion with a solution of the ligand and monitor the absorbance at a wavelength where the complex absorbs maximally. The plot of absorbance versus the molar ratio of ligand to metal will show a break at the point corresponding to the stoichiometry of the complex.

Structural Characterization

For solid-state characterization of the metal complexes, the following techniques are essential:

-

Single-Crystal X-ray Diffraction: This provides definitive information about the three-dimensional structure of the metal complex, including bond lengths, bond angles, and coordination geometry.

-

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C-N bonds upon coordination can confirm the involvement of the nitrogen atoms in binding to the metal ion.

-

Elemental Analysis: Confirms the empirical formula of the synthesized metal complexes.

Potential Applications in Drug Development

Metal complexes are increasingly being explored for therapeutic applications due to their diverse geometries and reactivities.[8] Chelating agents can play a crucial role in managing diseases caused by metal overload or can be used to deliver metal ions to biological targets. The steric bulk provided by the diethyl groups in N,N-diethyl-1,2-propanediamine could be leveraged to create complexes with specific selectivities for biological targets, potentially leading to novel anticancer or antimicrobial agents. The development of such organometallic drugs is a promising strategy to overcome challenges like drug resistance.[9]

Logical Workflow and Visualizations

The following diagrams illustrate the logical workflow for characterizing the chelating properties of a novel ligand like N,N-diethyl-1,2-propanediamine and a conceptual representation of the chelation process.

Figure 1. Workflow for Characterization of a Novel Chelating Agent.

Figure 2. Conceptual Diagram of Metal Chelation.

Conclusion

While direct experimental data on the chelating properties of N,N-diethyl-1,2-propanediamine is sparse, its structural characteristics strongly suggest its potential as a versatile bidentate ligand. This guide provides a foundational framework for researchers to embark on a systematic investigation of its coordination chemistry. The methodologies outlined herein will enable the determination of key parameters such as stability constants and complex stoichiometry, which are crucial for assessing its suitability for applications in areas such as catalysis, materials science, and, most notably, the development of novel metal-based therapeutics. Further research into this and similar substituted diamines is warranted to expand the toolbox of chelating agents available to the scientific community.

References

- 1. scbt.com [scbt.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. 1,3-Propanediamine, N,N-diethyl- [webbook.nist.gov]

- 5. N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N′-ジエチル-1,3-プロパンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. Potentiometric titration of metal ions in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Coordination Chemistry of Unsymmetrical Diamine Ligands: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, coordination properties, and diverse applications of unsymmetrical diamine ligands, with a focus on their pivotal role in catalysis and medicinal chemistry.

Unsymmetrical diamine ligands, characterized by distinct substituents on their nitrogen atoms or backbone, have emerged as a versatile class of chelating agents in coordination chemistry. Their reduced symmetry, compared to their C2-symmetric counterparts, offers unique steric and electronic environments around a metal center, enabling fine-tuning of catalytic activity and selectivity, and providing novel scaffolds for the design of therapeutic agents. This guide provides a comprehensive overview of the core principles of their coordination chemistry, from synthesis and characterization to their application in catalysis and drug development, tailored for researchers and professionals in these fields.

Synthesis of Unsymmetrical Diamine Ligands

The synthesis of unsymmetrical diamine ligands is a cornerstone of their application, with various methodologies developed to achieve chemo- and stereoselectivity.

Reductive Amination

A prevalent method for synthesizing unsymmetrical N,N'-dialkyl-1,2-diamines involves a stepwise reductive amination of a primary diamine. This typically involves the mono-N-alkylation followed by a second, different alkylation.

Rhodium-Catalyzed Hydroamination

A powerful and atom-economical approach for the synthesis of unsymmetrical vicinal diamines is the rhodium-catalyzed hydroamination of allylic amines.[1][2] This method allows for the coupling of primary and secondary allylic amines with a diverse range of amine nucleophiles, including primary, secondary, acyclic, and cyclic aliphatic amines, to generate a wide array of unsymmetrical 1,2-diamines.[1][2]

Coordination Properties and Structural Data

The coordination of unsymmetrical diamine ligands to metal centers results in complexes with unique geometries and electronic properties. X-ray crystallography is the definitive method for elucidating the solid-state structure of these complexes, providing precise information on bond lengths and angles.

Table 1: Selected Bond Lengths and Angles for Metal Complexes with Unsymmetrical Diamine Ligands

| Complex | Metal-N1 (Å) | Metal-N2 (Å) | N1-Metal-N2 (°) | Reference |

| [Ni(1-phenylpropane-1,2-diamine)₂(H₂O)₂]Cl₂ | 2.092(2) | 2.070(3) | 82.45(9) | [2] |

| [Cu(unsym-L)(H₂O)₂]²⁺ | 2.0439(7) | 2.0211(7) | 84.85(4) | [3] |

Note: This table presents a selection of available data. "unsym-L" denotes an unspecified unsymmetrical diamine ligand.

Stability of Metal Complexes

The stability of metal complexes with unsymmetrical diamine ligands in solution is a critical parameter, particularly for applications in biological systems and catalysis. Stability constants are typically determined using potentiometric titrations.

Table 2: Logarithmic Stability Constants (log K) for Selected Cu(II) Complexes with Unsymmetrical Diamine Ligands

| Ligand | log K₁ | log K₂ | Reference |

| N,N-dimethylethylenediamine | - | - | [4] |

| N,N-diethylethylenediamine | - | - | [4] |

Note: Specific quantitative data for a series of unsymmetrical diamines is limited in the readily available literature. The provided reference discusses the relative stabilities of symmetrical N,N-dialkylethylenediamine complexes, indicating that steric hindrance from bulkier alkyl groups can decrease complex stability.[4]

Applications in Asymmetric Catalysis

Unsymmetrical diamine ligands have proven to be highly effective in a range of asymmetric catalytic reactions, where their unique steric and electronic properties can lead to high levels of enantioselectivity.

Asymmetric Henry Reaction

Chiral C1-symmetric diamine-copper(II) complexes are highly efficient catalysts for the asymmetric Henry (nitroaldol) reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis. These catalysts can afford β-nitro alcohols in high yields and with excellent enantioselectivities.[1][5][6][7][8][9]

Table 3: Catalytic Performance in the Asymmetric Henry Reaction

| Catalyst (Ligand/Metal Salt) | Substrate (Aldehyde) | Yield (%) | ee (%) | Reference |

| L1/CuCl₂·2H₂O | Various | up to 98 | up to 99 | [1][5] |

| 3-Cu(OAc)₂ | o-nitrobenzaldehyde | >99 | 98 | [8] |

| 4/Cu(OAc)₂·H₂O | Benzaldehyde | - | 76 | [6] |

| Ligand 1/Cu(OAc)₂ | Benzaldehyde | - | 91 | [2] |

Asymmetric Transfer Hydrogenation

Iridium and Ruthenium complexes bearing chiral unsymmetrical diamine ligands are powerful catalysts for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantiomeric excess and turnover numbers.[10][11][12]

Table 4: Catalytic Performance in Asymmetric Transfer Hydrogenation

| Catalyst | Substrate | Yield (%) | ee (%) | TON | Reference |

| Ir-polydiamine | Functionalized Ketones | up to 99 | up to 99 | 12,000 | [10][11] |

| Ir-PNN (unsym-diamine) | Aryl Ketones | up to 99 | up to 99 | up to 50,000 | [12] |

Applications in Drug Development

Unsymmetrical diamine ligands are also valuable scaffolds in medicinal chemistry, particularly in the design of platinum-based anticancer agents. The nature of the diamine ligand can significantly influence the cytotoxicity, DNA binding mechanism, and overall therapeutic profile of the complex.[1][13][14]

Mechanism of Action of Platinum-Diamine Anticancer Drugs

The primary mechanism of action for cisplatin and its analogues involves binding to nuclear DNA, leading to the formation of DNA adducts that disrupt DNA replication and transcription, ultimately triggering apoptosis. The unsymmetrical nature of the diamine ligand can influence the kinetics and thermodynamics of DNA binding, as well as the conformation of the resulting DNA adducts.

Caption: Mechanism of action for a platinum-diamine anticancer agent.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of unsymmetrical diamine ligands and their complexes.

General Procedure for the Synthesis of N-Benzyl-N'-methylethylenediamine

This procedure is a representative example of a two-step synthesis of an unsymmetrical diamine.

Step 1: Synthesis of N-Benzylidenemethylamine

-

Cool a solution of benzaldehyde in benzene.

-

Add a solution of anhydrous methylamine in benzene.

-

Allow the reaction to proceed, then reflux with a Dean-Stark trap to remove water.

-

Distill the product under reduced pressure.

Step 2: Synthesis of N-Benzyl-N'-methylethylenediamine This step would typically involve the reaction of N-benzylidenemethylamine with a suitable precursor to introduce the ethylamine moiety, followed by reduction. A more direct route might involve the mono-benzylation of N-methylethylenediamine.

General Procedure for Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(II) Complex[6]

-

Catalyst Preparation:

-

Add the chiral C1-symmetric diamine ligand (5 mol%) and Cu(OAc)₂·H₂O (5 mol%) to a test tube containing isopropanol.

-

Stir the mixture for one hour at room temperature to form the blue catalyst solution.

-

-

Reaction:

-

Cool the catalyst solution to the desired reaction temperature.

-

Add the aldehyde (1 equivalent), nitroalkane (10 equivalents), and DIPEA (0.1 equivalents).

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC.

-

Caption: General workflow for an asymmetric Henry reaction.

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of unsymmetrical diamine ligands and their metal complexes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and (where applicable) ¹⁹⁵Pt NMR are used to elucidate the structure of the ligands and complexes in solution.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present and can indicate coordination to the metal center through shifts in vibrational frequencies.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

-

Elemental Analysis: Determines the elemental composition of the compounds.

-

X-ray Crystallography: Provides definitive structural information in the solid state.

-

UV-Vis Spectroscopy: Used to study the electronic properties of the metal complexes.

-

Potentiometric Titration: Employed to determine the stability constants of the complexes in solution.

Conclusion

The coordination chemistry of unsymmetrical diamine ligands offers a rich and expanding field of study with significant implications for both academic research and industrial applications. Their tunable steric and electronic properties make them highly valuable in asymmetric catalysis, enabling the synthesis of chiral molecules with high efficiency and enantioselectivity. Furthermore, their role as ligands in metal-based therapeutics, particularly platinum anticancer agents, highlights their potential in drug development. Future research will likely focus on the design of novel unsymmetrical diamine scaffolds with enhanced catalytic performance and targeted biological activity, further solidifying their importance in modern chemistry.

References

- 1. Synthesis, characterization, and cytotoxic activity of novel platinum (II) complexes derived from n-benzyl-ethylenediamine and oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

(2-Aminopropyl)diethylamine: An In-depth Technical Guide on a Niche Precursor in Organic Synthesis

Introduction

(2-Aminopropyl)diethylamine, also known as N,N-diethyl-1,2-propanediamine, is a vicinal diamine with the chemical formula C₇H₁₈N₂.[1] While its structural isomers, particularly N,N-diethyl-1,3-propanediamine, have found broader applications, this compound remains a more specialized precursor in the landscape of organic synthesis. This technical guide aims to provide a comprehensive overview of its properties, potential synthetic applications, and a survey of related compounds to infer its reactivity and utility for researchers, scientists, and drug development professionals. Due to the limited specific data available for this compound, this guide will also draw analogies from structurally similar 1,2-diamines to provide a predictive framework for its use.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14642-66-1 | [1] |

| Molecular Formula | C₇H₁₈N₂ | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Synonyms | N,N-diethyl-1,2-propanediamine | [1] |

| Isomer CAS Number | 5137-13-3 (N2,N2-Diethyl-propane-1,2-diamine) |

Synthesis of this compound

Conceptual Synthetic Workflow

Figure 1. A potential synthetic pathway to this compound via reductive amination.

Hypothetical Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 1-amino-2-propanone hydrochloride (1 equivalent) and diethylamine (2-3 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add a reducing agent such as sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Applications in Organic Synthesis

As a vicinal diamine, this compound possesses two nucleophilic nitrogen atoms in close proximity, suggesting its utility as a bidentate ligand in coordination chemistry and as a building block for heterocyclic compounds.

Ligand Synthesis

The primary amine group can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases. The resulting N,N-diethyl-substituted salen-type ligands can coordinate with various metal ions.

Figure 2. General scheme for the synthesis of a metal complex using a ligand derived from this compound.

Synthesis of Heterocyclic Compounds

The 1,2-diamine motif is a key structural element in various heterocyclic systems. This compound can serve as a precursor for the synthesis of substituted piperazines, pyrazines, and other nitrogen-containing heterocycles through reactions with appropriate dielectrophiles.

Hypothetical Experimental Protocol: Synthesis of a Disubstituted Piperazine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or toluene.

-

Reagent Addition: Add a 1,2-dielectrophile, for example, a 1,2-dihaloethane like 1,2-dibromoethane (1 equivalent), to the solution. A non-nucleophilic base (e.g., triethylamine or potassium carbonate) can be added to scavenge the acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress using TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, filter off any solid byproducts, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to afford the desired N,N-diethyl-substituted piperazine derivative.

Potential Biological and Pharmacological Significance

While no specific biological activities have been reported for derivatives of this compound, the broader class of substituted propanediamines has shown a range of pharmacological properties. For instance, various diamine derivatives have been investigated for their antimicrobial and antiproliferative activities. The introduction of the N,N-diethyl-1,2-propanediamine moiety into known pharmacophores could be a strategy for modulating their physicochemical properties, such as lipophilicity and basicity, potentially leading to improved pharmacokinetic profiles or novel biological activities.

Conclusion

This compound represents a niche yet potentially valuable precursor in organic synthesis. Its structure as a vicinal diamine with differential substitution on the nitrogen atoms offers opportunities for the synthesis of novel ligands, heterocyclic compounds, and potential pharmacologically active molecules. While specific experimental data for this compound is scarce, its reactivity can be inferred from the well-established chemistry of related 1,2-diamines. This guide provides a foundational understanding and a predictive framework to encourage further exploration of this interesting building block by the scientific community. Future research into the synthesis and applications of this compound is warranted to fully elucidate its potential in organic and medicinal chemistry.

References

(2-Aminopropyl)diethylamine: A Technical Guide to Solubility and Stability in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the known physicochemical properties of (2-Aminopropyl)diethylamine is presented in Table 1. This data is essential for understanding its physical behavior and for designing appropriate experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₈N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK--[1] |

| CAS Number | 14642-66-1 | --INVALID-LINK--[1] |

| Appearance | Not specified (typically a liquid for similar amines) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| pKa | Not specified (expected to be basic) | |

| logP | 0.6754 (predicted) | --INVALID-LINK--[1] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not widely published. However, based on its structure—a relatively short alkyl chain with two polar amine groups—a qualitative solubility profile can be predicted.

General Principles of Amine Solubility:

-

Polar Solvents: Low molecular weight amines are generally soluble in water due to their ability to form hydrogen bonds with water molecules.[2] Amines with up to six carbon atoms are typically considered water-soluble.[2] Given that this compound has seven carbon atoms, its water solubility may be moderate to high. It is expected to be soluble in other polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and acetonitrile.

-

Nonpolar Solvents: The solubility in nonpolar solvents such as hexane, toluene, and diethyl ether is expected to be lower due to the polar nature of the amine functional groups.[3] However, the presence of the diethyl and propyl groups provides some nonpolar character, which may allow for some degree of solubility.

-

Acidic Solutions: Amines are weak bases and will react with acids to form ammonium salts.[4][5] These salts are ionic and therefore generally much more soluble in water than the free amine.[5][6] Consequently, this compound is expected to be highly soluble in dilute aqueous acidic solutions (e.g., HCl, H₂SO₄).

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Hydrogen bonding capability of the two amine groups. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | Dipole-dipole interactions with the polar amine groups. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Predominantly polar functional groups limit interaction with nonpolar solvents. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Very High | Formation of a highly soluble ammonium salt.[5][6] |

Stability Profile

The stability of this compound can be influenced by several factors, including temperature, pH, light, and the presence of oxygen.

General Principles of Amine Stability:

-

Thermal Stability: Aliphatic amines are generally stable at ambient temperatures. However, at elevated temperatures, they can undergo thermal degradation.[7][8] In the context of CO₂ capture studies, which involve heating, diamines have been shown to degrade, potentially through cyclization or polymerization reactions.[9]

-

Oxidative Stability: Amines can be susceptible to oxidation, especially in the presence of oxygen and metal ions, which can catalyze degradation.[7][10] The degradation products can include a variety of smaller molecules, as well as polymeric material.

-

pH Stability: this compound, being a base, will be protonated and exist as an ammonium salt in acidic conditions. This form is generally more stable towards certain degradation pathways. In strongly basic conditions, degradation may be accelerated, particularly at higher temperatures.

-

Photostability: While not extensively documented for this specific compound, some organic molecules can degrade upon exposure to UV light. Photostability testing is recommended if the compound will be handled under intense light for extended periods.

Experimental Protocols

To obtain quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.

Determination of Solubility

A common and straightforward method for determining solubility is the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the solution to stand undisturbed until any undissolved material has settled. A centrifugation step can be used to facilitate the separation of the saturated solution from the excess solute.

-

Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution). Analyze the concentration of this compound in the aliquot using a suitable analytical technique such as:

-

Gas Chromatography (GC): After creating a calibration curve with standards of known concentration.

-

High-Performance Liquid Chromatography (HPLC): With an appropriate column and detector (e.g., UV if the molecule has a chromophore, or an evaporative light scattering detector).

-

Titration: If the amine is the only basic component, it can be titrated with a standardized acid.

-

-

Calculation: The solubility is then calculated and typically expressed in units of g/100 mL or mol/L.

Caption: Workflow for solubility determination.

Assessment of Stability

Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the selected solvents at a known concentration.

-

Storage Conditions: Store the solutions under various conditions to be tested:

-

Temperature: e.g., Refrigerated (2-8 °C), Room Temperature (25 °C), Accelerated (e.g., 40 °C, 60 °C).

-

Light: Protected from light (e.g., amber vials) versus exposed to controlled UV/Vis light.

-

Atmosphere: Inert atmosphere (e.g., nitrogen or argon) versus ambient air.

-

-

Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: Analyze the aliquots to determine the concentration of the parent compound and to identify any degradation products. Suitable analytical methods include:

-

HPLC or GC: To quantify the remaining parent compound and detect the appearance of new peaks corresponding to degradation products. A mass spectrometry (MS) detector can be used to help identify these products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of degradation products.

-

-

Evaluation: The stability is assessed by the change in the concentration of this compound over time. The degradation kinetics can also be determined.

References

- 1. chemscene.com [chemscene.com]

- 2. Diethylamine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. 1,3-Propanediamine, N,N-diethyl- [webbook.nist.gov]

- 6. N,N-Diethyl-1,3-propanediamine, 99% | Fisher Scientific [fishersci.ca]

- 7. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DIETHYLAMINE (DEA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safety and Handling of (2-Aminopropyl)diethylamine

Introduction

(2-Aminopropyl)diethylamine, also known as N,N-diethyl-1,2-propanediamine, is an aliphatic amine.[1] While specific toxicological and physical hazard data are limited, its structure suggests that it is likely to be a flammable, corrosive, and toxic liquid. Aliphatic amines are known to be skin and respiratory irritants, and many are corrosive to eyes and skin.[2] They can also be flammable and may have significant toxicity if ingested, inhaled, or absorbed through the skin.[3][4][5] This guide provides a summary of potential hazards, handling precautions, and emergency procedures based on data from analogous compounds.

Hazard Identification and Classification

Based on data for similar aliphatic amines like N,N-Diethylethylenediamine and Diethylamine, this compound is anticipated to possess the following hazards:

-

Flammable Liquid: Aliphatic amines are often flammable, with vapors that can form explosive mixtures with air.[6][7] Ignition sources must be strictly controlled.

-

Corrosive: Direct contact is likely to cause severe skin burns and eye damage.[7][8]

-

Toxic: Expected to be harmful if swallowed, in contact with skin, or inhaled.[3][5][9] Inhalation of vapors may cause respiratory irritation.[3][4]

GHS Hazard Classifications (Anticipated):

-

Flammable Liquids

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Eye Irritation

Physical and Chemical Properties (Data from Analogous Compounds)

The following table summarizes key physical and chemical properties of structurally similar compounds to provide an estimate of the expected properties of this compound.

| Property | Diethylamine (CAS 109-89-7) | N,N-Diethylethylenediamine (CAS 100-36-7) | N,N'-Diethyl-1,3-propanediamine (CAS 10061-68-4) |

| Molecular Formula | C4H11N | C6H16N2 | C7H18N2 |

| Molecular Weight | 73.14 g/mol | 116.21 g/mol | 130.23 g/mol |

| Appearance | Colorless liquid | Colorless liquid | liquid |

| Odor | Fishy, ammonia-like | Not specified | Not specified |

| Boiling Point | 55.5 °C | 145-147 °C | Not specified |

| Melting Point | -50 °C | Not specified | Not specified |

| Flash Point | -23 °C | 34 °C | 47 °C |

| Density | 0.707 g/cm³ | 0.82 g/mL | 0.819 g/mL at 25 °C |

| Vapor Pressure | Not specified | Not specified | 1 mmHg ( 20 °C) |

| Solubility in Water | Miscible | Slightly soluble | Not specified |

Exposure Controls and Personal Protection

Due to the anticipated corrosive and toxic nature of this compound, stringent personal protective equipment (PPE) is mandatory.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a full-face shield.[8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a chemical-resistant apron, and coveralls.[8] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the liquid, especially in poorly ventilated areas.[8] |

| Footwear | Chemical-resistant boots with steel toes.[10] |

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6] Eyewash stations and emergency showers must be readily accessible.[11]

Handling and Storage

-

Handling: Use only non-sparking tools and explosion-proof equipment.[12] Ground and bond containers when transferring material.[12] Avoid inhalation of vapors and contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from heat, sparks, and open flames.[14] The storage area should be designated for flammable and corrosive liquids.

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[6][12]

-

Large Spills: Evacuate the area and prevent entry. Remove all ignition sources.[12] Contain the spill if possible and use a vapor-suppressing foam to reduce vapors.[10]

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Containers may explode when heated.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity

-

Reactivity: Expected to be a strong base, reacting exothermically with acids.

-

Chemical Stability: Likely stable under normal storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and ignition sources.

-

Incompatible Materials: Strong oxidizing agents, acids, and acid chlorides.[6]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Toxicological Information (Data from Analogous Compounds)

The following table provides toxicological data for similar compounds. This information is for reference only and may not be representative of this compound.

| Compound | Route | Species | Value |

| Diethylamine | Oral LD50 | Rat | 540 mg/kg |

| Diethylamine | Dermal LD50 | Rabbit | 580 mg/kg |

| N,N-Diethyl-N',N'-dimethylpropane-1,3-diamine | Oral LD50 | Rat | 500-1000 mg/kg[15] |

Experimental Protocols: General Procedure for Handling Aliphatic Amines

The following is a general protocol for handling small quantities of liquid aliphatic amines in a laboratory setting.

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Verify that the chemical fume hood is functioning correctly.

-

Confirm that an appropriate fire extinguisher, spill kit, and emergency shower/eyewash are accessible.

-

Don all required PPE as outlined in Section 4.

-

-

Handling:

-

Ground and bond all metal containers during transfer to prevent static discharge.

-

Use a calibrated pipette or syringe for transferring small volumes.

-

Keep the container tightly sealed when not in use.

-

Avoid heating the amine unless in a controlled reaction setup with appropriate temperature monitoring and pressure relief.

-

-

Waste Disposal:

-

Dispose of waste in a designated, properly labeled container for flammable and corrosive organic waste.

-

Do not mix with incompatible waste streams.

-

-

Post-Handling:

-

Thoroughly clean the work area.

-

Wash hands and any exposed skin with soap and water.

-

References

- 1. chemscene.com [chemscene.com]

- 2. N,N-Diethylethylenediamine - Hazardous Agents | Haz-Map [haz-map.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. oshatrainingschool.com [oshatrainingschool.com]

- 9. chemos.de [chemos.de]

- 10. blog.storemasta.com.au [blog.storemasta.com.au]

- 11. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 12. fishersci.com [fishersci.com]

- 13. moorparkcollege.edu [moorparkcollege.edu]

- 14. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]

- 15. N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine | 62478-82-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Differential Reactivity of the Primary vs. Tertiary Amine in (2-Aminopropyl)diethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the factors governing the chemical reactivity of the two distinct amine functionalities within (2-Aminopropyl)diethylamine: the terminal primary amine (-NH₂) and the internal tertiary amine (-NEt₂). Understanding the chemoselectivity of this diamine is critical for its application in synthetic chemistry, particularly in the development of pharmaceuticals and other functional materials where precise molecular construction is paramount. This document outlines the theoretical principles, presents relevant quantitative data based on analogous structures, and provides detailed experimental protocols to probe and exploit this differential reactivity.

Theoretical Framework: Factors Governing Amine Reactivity

The reactivity of the nitrogen lone pairs in this compound is a nuanced interplay of electronic effects, steric hindrance, and solvation. These factors collectively determine the basicity and nucleophilicity of each amine group, leading to significant differences in their reaction kinetics and thermodynamic equilibria.

-

Basicity (Proton Affinity): Basicity refers to the ability of the amine to accept a proton.

-

Electronic Effects: The tertiary amine is bonded to three alkyl groups (two ethyl, one propyl backbone), which are electron-donating via the inductive effect. This increases the electron density on the tertiary nitrogen, making its lone pair more available for protonation compared to the primary amine, which has only one electron-donating alkyl group.

-

Solvation Effects: In protic solvents like water, the conjugate acid of the primary amine (R-NH₃⁺) can be stabilized by three hydrogen bonds. In contrast, the conjugate acid of the tertiary amine (R₃NH⁺) can only form one hydrogen bond with the solvent. This superior solvation stabilizes the primary ammonium ion, making the parent primary amine a stronger base than might be predicted by electronic effects alone.

-

Overall Basicity: The balance of these effects typically results in the primary amine being slightly more basic (higher pKa of its conjugate acid) in aqueous solution than the tertiary amine.

-

-

Nucleophilicity (Reactivity with Electrophiles): Nucleophilicity is a kinetic measure of an amine's ability to attack an electron-deficient center.

-

Steric Hindrance: This is often the dominant factor in determining the relative nucleophilicity of the two sites. The primary amine, with two hydrogen atoms, presents a small steric profile, allowing it to readily approach and attack electrophilic centers. The tertiary amine is significantly more hindered by its three bulky alkyl substituents (two ethyl groups and the propyl chain). This steric bulk physically impedes its approach to an electrophile.

-

Quantitative Data Presentation

| Parameter | Primary Amine (-NH₂) | Tertiary Amine (-NEt₂) | Rationale & Key Considerations |

| Estimated pKa (Conjugate Acid) | ~10.7 | ~10.4 | Based on analogs like 1,2-Diaminopropane and Diethylamine (pKa ~11.0)[1][2]. The proximity of the second amine group slightly lowers the pKa of each compared to their monofunctional counterparts due to electrostatic repulsion between the protonated forms. |

| Relative Basicity (Aqueous) | More Basic | Less Basic | Superior solvation of the primary ammonium cation (R-NH₃⁺) outweighs the greater inductive effect at the tertiary nitrogen. |

| Relative Nucleophilicity | Higher | Lower | The primary amine is significantly less sterically hindered, making it a more effective nucleophile for attacking electrophilic carbons. |

| Favored Reaction Site | Acylation, Alkylation, Sulfonation | Protonation (under specific conditions) | Synthetic modifications with common electrophiles will overwhelmingly favor the primary amine due to its higher nucleophilicity and lower steric bulk. |

Logical Framework for Reactivity

The decision-making process for predicting the reactive site in this compound can be visualized as a logical flow governed by competing factors.

References

Methodological & Application

Application Notes and Protocols for the Use of (2-Aminopropyl)diethylamine in Copper-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed cross-coupling reactions have emerged as a powerful and economically viable alternative to palladium-catalyzed systems for the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds. These reactions are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The efficacy of copper catalysts is significantly enhanced by the use of ancillary ligands, which can modulate the reactivity and stability of the copper center, often allowing for milder reaction conditions and broader substrate scope.

Diamine ligands, in particular, have proven to be highly effective in promoting various copper-catalyzed transformations, including Ullmann-type condensations and aminations.[1] While a vast library of diamine ligands has been explored, this document focuses on the potential application of (2-Aminopropyl)diethylamine as a versatile ligand in this context. Its structural features suggest its utility in forming stable and catalytically active copper complexes suitable for a range of coupling reactions.

This compound as a Ligand: Potential Applications

This compound, also known as N,N-diethyl-1,2-propanediamine, possesses both a primary and a tertiary amine donor site, offering a bidentate coordination mode to a copper center. This structural motif is common in successful ligands for copper-catalyzed cross-coupling reactions. The diethyl substitution on one of the nitrogen atoms can influence the steric and electronic properties of the resulting copper complex, potentially impacting its catalytic activity and substrate scope.

Based on the established success of similar diamine ligands in copper catalysis, this compound is a promising candidate for a variety of transformations, including:

-

C-N Cross-Coupling Reactions (Ullmann Condensation): The formation of C-N bonds is a cornerstone of pharmaceutical synthesis.[2] Copper/diamine systems are known to effectively catalyze the coupling of aryl halides with a wide range of nitrogen nucleophiles, including amines, amides, and nitrogen-containing heterocycles.

-

C-O and C-S Cross-Coupling Reactions: The synthesis of diaryl ethers and thioethers can also be achieved using copper catalysis, with diamine ligands often playing a crucial role in facilitating these transformations under milder conditions.

-

Direct Amination Reactions: Copper catalysts can facilitate the direct amination of C-H bonds, providing a more atom-economical route to arylamines.[3]

General Experimental Protocol: Copper-Catalyzed N-Arylation of an Amine

This protocol provides a general methodology for the N-arylation of a primary or secondary amine with an aryl halide using a copper/(2-Aminopropyl)diethylamine catalytic system. Note: This is a representative protocol, and optimization of reaction conditions (e.g., catalyst loading, ligand loading, base, solvent, temperature, and reaction time) is crucial for specific substrates.

Materials:

-

Copper(I) iodide (CuI) or other copper(I) source

-

This compound

-

Aryl halide (e.g., aryl iodide, aryl bromide)

-

Amine

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., DMSO, DMF, dioxane, toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: To a dry Schlenk tube or reaction vial, add the copper(I) source (e.g., CuI, 1-10 mol%), the aryl halide (1.0 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Seal the tube/vial with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent (2-5 mL), this compound (10-20 mol%), and the amine (1.2 mmol) via syringe.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically ranging from 80 to 130 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Typical Conditions for Copper-Catalyzed C-N Coupling with Diamine Ligands

The following table summarizes typical reaction conditions for copper-catalyzed C-N cross-coupling reactions with various diamine ligands, providing a comparative basis for the development of protocols using this compound.

| Ligand | Copper Source | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| N,N'-Dimethylethylenediamine | CuI | K₂CO₃ | Toluene | 110 | 70-95 |

| N,N'-Diethylethylenediamine | CuI | K₃PO₄ | Dioxane | 100 | 65-90 |

| L-Proline | CuI | K₂CO₃ | DMSO | 90 | 80-98[4] |

| N,N-Dimethylglycine | CuI | K₃PO₄ | DMF | 100-120 | 75-92 |

Visualizations

Experimental Workflow for Copper-Catalyzed Cross-Coupling

Caption: General experimental workflow for a copper-catalyzed cross-coupling reaction.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for copper-catalyzed C-N cross-coupling.

References

- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Applications of (2-Aminopropyl)diethylamine in Asymmetric Catalysis: Application Notes and Protocols

Disclaimer: To date, specific applications of (2-aminopropyl)diethylamine, also known as N,N-diethyl-1,2-propanediamine, in asymmetric catalysis have not been extensively reported in peer-reviewed literature. The following application notes and protocols are based on the well-established use of structurally similar chiral 1,2-diamines as ligands in various enantioselective transformations. These protocols are intended to serve as a guide for researchers and scientists to explore the potential of chiral this compound in asymmetric catalysis.

Introduction

Chiral 1,2-diamines are a cornerstone class of ligands in asymmetric catalysis, capable of forming stable and effective chiral catalysts with a variety of transition metals. These catalysts are instrumental in the stereoselective synthesis of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries. While this compound has not been specifically documented for these applications, its structural similarity to widely used ligands like 1,2-diaminopropane and its derivatives suggests its potential as a valuable component in the development of novel asymmetric catalysts.

This document outlines potential applications of enantiopure (R)- or (S)-(2-Aminopropyl)diethylamine in two key areas of asymmetric catalysis: Asymmetric Transfer Hydrogenation (ATH) of ketones and the Asymmetric Henry Reaction.

Synthesis of Enantiopure this compound

The successful application of this compound in asymmetric catalysis hinges on the availability of its enantiopure forms. The synthesis of chiral N,N-dialkylated 1,2-diamines can be achieved through several established synthetic routes, often starting from readily available chiral precursors like amino acids or through the resolution of a racemic mixture of the diamine. One potential synthetic pathway is illustrated below.

Figure 1: A potential synthetic workflow for the preparation of enantiopure this compound from a chiral amino acid precursor.

Application 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. Ruthenium complexes bearing chiral 1,2-diamine ligands are highly effective catalysts for this transformation.

Catalytic System

A potential catalytic system would involve an in-situ generated or pre-formed Ruthenium(II) complex with chiral this compound. A common precursor for such catalysts is [RuCl₂(p-cymene)]₂.

Figure 2: Proposed catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a general procedure and may require optimization for this compound.

Materials:

-

[RuCl₂(p-cymene)]₂

-

(R)- or (S)-(2-Aminopropyl)diethylamine

-

Acetophenone

-

Anhydrous 2-propanol (i-PrOH)

-

Potassium tert-butoxide (KOtBu) or other suitable base

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

Procedure:

-

In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral this compound ligand (2.2 mol%) to a Schlenk flask.

-

Add anhydrous 2-propanol to dissolve the catalyst components.

-

Stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

In a separate flask, prepare a solution of the base (e.g., KOtBu, 10 mol%) in anhydrous 2-propanol.

-

Add the base solution to the catalyst mixture and stir for another 15 minutes.

-

Add acetophenone (100 mol%) to the activated catalyst solution.

-

Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Determine the enantiomeric excess (ee%) of the chiral alcohol product by chiral HPLC or GC.

Expected Performance (Based on Analogous Ligands)

The performance of a new ligand is highly dependent on its steric and electronic properties. For simple chiral 1,2-diamines in the ATH of acetophenone, the following results are often observed and can serve as a benchmark.

| Ligand Type | Substrate | Yield (%) | ee (%) | Reference Catalyst |

| Chiral 1,2-Diamine | Acetophenone | >90 | 90-99 | Ru(II)-TsDPEN |

Application 2: Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone to produce a β-nitro alcohol. Copper(II) complexes with chiral diamine ligands have proven to be effective catalysts for this transformation.[1]

Catalytic System

A potential catalytic system would involve the in-situ formation of a chiral copper(II) complex from a copper(II) salt (e.g., Cu(OAc)₂·H₂O) and enantiopure this compound.

Figure 3: A simplified logical flow for a Copper-catalyzed asymmetric Henry reaction.

Experimental Protocol: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

This is a general procedure that may require optimization for the specific ligand.[2]

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

(R)- or (S)-(2-Aminopropyl)diethylamine

-

Benzaldehyde

-

Nitromethane

-

Ethanol (EtOH) or other suitable solvent

-

Standard laboratory glassware

Procedure:

-

To a reaction flask, add Cu(OAc)₂·H₂O (5 mol%) and the chiral this compound ligand (5.5 mol%).

-

Add ethanol and stir the mixture at room temperature for 1 hour to facilitate the formation of the chiral copper complex.

-

Add nitromethane (10 equivalents) to the catalyst solution.

-

Add benzaldehyde (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for the required time (e.g., 24-72 hours), monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Determine the enantiomeric excess (ee%) of the β-nitro alcohol product by chiral HPLC.

Expected Performance (Based on Analogous Ligands)

The following table provides representative data for the copper-catalyzed asymmetric Henry reaction using other chiral diamine ligands.[1]

| Ligand Type | Aldehyde | Nitroalkane | Yield (%) | ee (%) |

| C1-Symmetric Diamine | Benzaldehyde | Nitromethane | 95 | 98 |

| C1-Symmetric Diamine | Cyclohexanecarboxaldehyde | Nitromethane | 92 | 96 |

Conclusion

While direct experimental data for the application of this compound in asymmetric catalysis is currently unavailable, the established success of structurally related chiral 1,2-diamines provides a strong rationale for its investigation. The protocols and data presented here offer a solid starting point for researchers to explore the potential of this ligand in developing novel and efficient asymmetric catalytic systems. Optimization of reaction conditions, including solvent, temperature, base, and metal precursor, will be crucial in unlocking the full catalytic potential of chiral this compound.

References

Protocol for the Synthesis of (2-Aminopropyl)diethylamine via Reductive Amination

Abstract

This application note provides a detailed protocol for the synthesis of (2-Aminopropyl)diethylamine, also known as N,N-diethyl-1,2-propanediamine, through a one-pot reductive amination procedure. The synthesis involves the reaction of aminoacetone hydrochloride with diethylamine using sodium triacetoxyborohydride as the reducing agent. This method offers a straightforward and efficient route to the target diamine, a valuable building block for pharmaceutical and chemical research. This document outlines the reaction mechanism, a detailed experimental protocol, tabulated quantitative data, and a visual workflow of the synthesis.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of primary, secondary, and tertiary amines.[1] The reaction proceeds through the in-situ formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced by a suitable reducing agent.[1] One-pot reductive amination procedures are particularly advantageous as they streamline the synthetic process, reduce waste, and often improve overall efficiency.[1]